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Compound of Interest

Compound Name: Cinnamoylglycine-d2

Cat. No.: B15127896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Cinnamoylglycine-d2, a

deuterated isotopologue of the endogenous metabolite Cinnamoylglycine. This document

details its chemical structure, synthesis, and analytical quantification, with a particular focus on

its role as a biomarker in metabolic pathways, specifically its association with Peroxisome

Proliferator-Activated Receptor alpha (PPARα) signaling. Experimental protocols and data are

presented to support its application in research and drug development.

Chemical Structure and Properties
Cinnamoylglycine-d2 is a stable isotope-labeled version of Cinnamoylglycine, a glycine

conjugate of cinnamic acid. The deuterium atoms are located on the α-carbon of the glycine

moiety, which provides a distinct mass shift for use in mass spectrometry-based analytical

methods.

Table 1: Chemical and Physical Properties
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Property Value Source

Chemical Name
N-(trans-Cinnamoyl)glycine-

2,2-d2
-

Molecular Formula C₁₁H₉D₂NO₃ -

Molecular Weight 207.22 g/mol [1]

CAS Number 1219806-46-8 [2]

Canonical SMILES
C1=CC=C(C=C1)/C=C/C(=O)

NC([2H])([2H])C(=O)O
[1]

Appearance White to off-white solid -

Solubility Soluble in DMSO [3]

Synthesis of Cinnamoylglycine-d2
The synthesis of Cinnamoylglycine-d2 involves the coupling of trans-cinnamic acid with

Glycine-2,2-d2. While a specific published protocol for this exact molecule is not readily

available, a standard and reliable method is through an amide bond formation reaction.

Proposed Experimental Protocol: Amide Coupling
This protocol is based on well-established amide coupling methodologies.

Materials:

trans-Cinnamic acid

Glycine-2,2-d2 (commercially available)

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent
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Ethyl acetate (EtOAc) for extraction

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Activation of Cinnamic Acid: In a round-bottom flask, dissolve trans-cinnamic acid (1

equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the

base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to

activate the carboxylic acid.

Coupling Reaction: To the activated cinnamic acid solution, add Glycine-2,2-d2 (1

equivalent). Continue stirring the reaction mixture at room temperature for 12-24 hours.

Work-up:

Dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude Cinnamoylglycine-d2 by silica gel column chromatography

using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the

pure product.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of deuterium can be
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confirmed by the absence of the corresponding proton signal in ¹H NMR and by the mass

shift in HRMS.

Biological Significance and Signaling Pathway
Cinnamoylglycine is an endogenous metabolite found in urine and serum, and its levels have

been linked to gut microbial metabolism and the activity of the nuclear receptor PPARα.

Association with PPARα Signaling
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key regulator of lipid

metabolism. Studies have shown that activation of PPARα leads to a significant decrease in

urinary levels of Cinnamoylglycine.[2][4] This suggests that Cinnamoylglycine can serve as a

non-invasive biomarker for PPARα activity. The attenuation of Cinnamoylglycine levels is part

of a broader metabolic shift induced by PPARα activation, which includes changes in fatty acid

oxidation and glucuronidation pathways.[2][4]

The precise mechanism of how PPARα activation leads to decreased Cinnamoylglycine is not

fully elucidated but is hypothesized to be related to the upregulation of enzymes involved in the

metabolism of its precursors or the molecule itself.
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PPARα Activation and Downstream Effects
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Caption: PPARα signaling pathway and its effect on Cinnamoylglycine levels.
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Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for

the sensitive and specific quantification of Cinnamoylglycine in biological matrices.

Cinnamoylglycine-d2 serves as an ideal internal standard for this analysis due to its similar

chemical properties and distinct mass.

Experimental Protocol: LC-MS/MS Quantification
Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (e.g., for plasma or urine):

Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol

containing the internal standard, Cinnamoylglycine-d2 (at a known concentration).

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10

minutes at 4°C to pellet the precipitated proteins.

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness

under a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial

mobile phase.

LC-MS/MS Parameters:

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B).

Flow Rate: 0.3 - 0.5 mL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15127896?utm_src=pdf-body
https://www.benchchem.com/product/b15127896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15127896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 5 - 10 µL.

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic

compounds.

MRM Transitions: The specific precursor and product ions need to be determined by infusing

a standard solution of Cinnamoylglycine and Cinnamoylglycine-d2.

Table 2: Predicted MRM Transitions for Cinnamoylglycine and Cinnamoylglycine-d2 (Negative

Ion Mode)

Compound
Precursor Ion (m/z)
[M-H]⁻

Product Ion (m/z)
Collision Energy
(eV)

Cinnamoylglycine 204.07
To be determined

experimentally
To be optimized

Cinnamoylglycine-d2 206.08
To be determined

experimentally
To be optimized

Note: The optimal product ions and collision energies must be determined empirically on the

specific mass spectrometer being used.

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte

(Cinnamoylglycine) to the internal standard (Cinnamoylglycine-d2) and comparing it to a

calibration curve prepared with known concentrations of the analyte.
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LC-MS/MS Quantitative Analysis Workflow
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Caption: Workflow for the quantitative analysis of Cinnamoylglycine.

Quantitative Data
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While extensive quantitative data for Cinnamoylglycine-d2 is not widely published, studies on

the non-deuterated form provide valuable insights into its biological relevance.

Table 3: Reported Biological Data for Cinnamoylglycine

Parameter Observation Study Context Source

Biomarker for PPARα

activity

Urinary levels

decreased 9-fold upon

treatment with a

PPARα agonist (Wy-

14,643) in wild-type

mice.

Metabolomics study in

mice.
[4]

Association with

physical function

Negatively associated

with leg press strength

divided by lean mass

in functionally-limited

older adults.

Clinical study in older

adults.
[5]

Conclusion
Cinnamoylglycine-d2 is a valuable tool for researchers in the fields of metabolomics, drug

metabolism, and clinical biomarker discovery. Its use as an internal standard allows for

accurate and precise quantification of endogenous Cinnamoylglycine. The established link

between Cinnamoylglycine levels and PPARα activation highlights its potential as a non-

invasive biomarker for monitoring the efficacy of drugs targeting this receptor and for studying

metabolic diseases. The experimental protocols and data presented in this guide provide a

solid foundation for the application of Cinnamoylglycine-d2 in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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